Cbz-2,4-Dimethy-L-Phenylalanine
Description
This compound is widely utilized in peptide synthesis and medicinal chemistry due to its steric and electronic properties, which influence peptide stability, solubility, and receptor interactions . The L-configuration ensures compatibility with natural peptide backbones, while the dimethyl groups enhance hydrophobicity and steric bulk compared to unmodified phenylalanine.
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Type
Cbz-2,4-Dimethyl-L-Phenylalanine belongs to a family of Cbz-protected phenylalanine derivatives with varying substituents. Key analogs include:
*Estimated based on structural analogs.
Key Insights :
- Halogenated Derivatives : Chloro and fluoro substituents (e.g., Cbz-2,4-Dichloro-L-Phe and Cbz-2,4,6-Trifluoro-L-Phe) increase electronegativity and lipophilicity, enhancing membrane permeability and resistance to enzymatic degradation .
- Steric Effects : The 2,4-dimethyl groups in the target compound provide greater steric hindrance compared to halogen or nitro analogs, which may reduce enzymatic cleavage rates but limit solubility in aqueous systems .
Research Findings and Limitations
- Synthetic Methods : Asymmetric synthesis of phenylalanine derivatives, including dimethyl and halogenated variants, has been optimized using phenylalanine ammonia lyases, with yields and enantiomeric excess (ee) exceeding 90% in some cases .
- Limitations : Direct comparisons of Cbz-2,4-Dimethyl-L-Phe with analogs are sparse in the literature. Most data are inferred from structurally related compounds (e.g., trifluoro or dichloro derivatives).
Preparation Methods
General Strategy for Preparation
The synthesis of Cbz-2,4-Dimethy-L-Phenylalanine generally follows these key steps:
- Starting from L-Phenylalanine or a suitably substituted phenylalanine derivative
- Introduction of the Cbz protecting group on the amino function
- Selective methylation or functionalization at the 2 and 4 positions of the phenyl ring
- Purification and isolation of the final compound
The Cbz (benzyloxycarbonyl) group is widely used as a protecting group for amines in amino acid chemistry due to its stability and ease of removal under mild hydrogenation conditions.
Installation of the Cbz Protecting Group
The Cbz group is typically introduced by reacting the free amino acid with Cbz chloride (benzyloxycarbonyl chloride) under mild basic conditions. This reaction proceeds smoothly at neutral or slightly basic pH, often using mild bases such as sodium bicarbonate or triethylamine to neutralize the HCl formed.
- The reaction is performed in aqueous or mixed organic-aqueous solvents.
- The amino acid is dissolved, and CbzCl is added dropwise while maintaining the pH.
- The product, Cbz-protected amino acid, is isolated by extraction or crystallization.
This method preserves the stereochemistry of the amino acid and avoids racemization.
Preparation of 2,4-Dimethyl Substituted Phenylalanine Derivatives
The introduction of methyl groups at the 2 and 4 positions on the phenyl ring can be achieved through several synthetic routes:
- Starting from 2,4-dimethyl-substituted benzaldehydes or benzyl derivatives , which are then converted into the corresponding amino acid via Strecker synthesis or other amino acid synthesis methods.
- Direct methylation of phenylalanine derivatives using selective electrophilic aromatic substitution reactions, although this is less common due to regioselectivity challenges.
- Use of substituted phenylalanine derivatives obtained from commercial sources or via custom synthesis .
The patent WO2003068725A2 describes preparation methods for 4-substituted phenylalanine derivatives, including nitration, reduction, and cyanation steps, which could be adapted for methyl substituents by appropriate choice of reagents.
Example Synthetic Route Extracted from Patent Literature
A representative multi-step synthesis (adapted and generalized) for this compound could involve:
| Step | Reaction/Process | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1 | Protection of L-Phenylalanine amino group with CbzCl | Mild base, aqueous/organic solvent, 0-25°C | Cbz-L-Phenylalanine |
| 2 | Introduction of methyl groups on phenyl ring (if starting from unsubstituted phenylalanine) | Electrophilic aromatic substitution or use of 2,4-dimethylbenzaldehyde precursor | Moderate yield, regioselective control required |
| 3 | Conversion of intermediate to amino acid (if starting from aldehyde) | Strecker synthesis or reductive amination | Good stereochemical control necessary |
| 4 | Purification | Crystallization from solvents such as dichloromethane/hexane mixtures | High purity this compound |
The patent also details purification steps involving cooling, filtration, washing with solvents like dichloromethane and cyclohexane, and drying under vacuum to obtain the pure compound.
Analytical and Purification Techniques
- Purification is typically done by recrystallization or flash chromatography using silica gel, with solvent systems such as chloroform/methanol mixtures for column chromatography.
- Characterization includes NMR spectroscopy, melting point determination, and chromatographic purity checks.
- The patent describes the use of drying agents such as magnesium sulfate and filtration techniques to remove solids and impurities.
Notes on Stereochemical Integrity and Racemization
- The Cbz protection and subsequent synthetic steps are designed to maintain the L-configuration of the amino acid.
- Use of mild conditions for protection and hydrogenation-based deprotection avoids racemization.
- Acid chloride intermediates, often used in peptide coupling, can cause epimerization; therefore, alternative coupling strategies or careful temperature control are recommended.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino group protection | CbzCl, mild base (NaHCO3, Et3N), 0-25°C | Protect amino group as carbamate | Preserves stereochemistry |
| Aromatic methylation | 2,4-dimethylbenzaldehyde precursor or electrophilic methylation reagents | Introduce methyl groups at 2,4 positions | Requires regioselectivity |
| Amino acid formation | Strecker synthesis or reductive amination | Convert aldehyde to amino acid | Maintain chirality |
| Purification | Recrystallization, flash chromatography (CHCl3:MeOH) | Isolate pure product | Use of drying agents and filtration |
| Characterization | NMR, melting point, chromatography | Confirm structure and purity | Essential for quality control |
Q & A
Q. What are the established synthetic protocols for Cbz-2,4-Dimethyl-L-Phenylalanine, and how can reaction conditions be optimized to maximize yield?
The synthesis typically involves two key steps: (1) protection of the amino group in L-phenylalanine using a carbobenzyloxy (Cbz) group and (2) dimethylation at the 2- and 4-positions of the phenyl ring. The Cbz protection is achieved via reaction with benzyl chloroformate under basic conditions (e.g., aqueous NaOH), while dimethylation may employ alkylating agents like methyl iodide in the presence of a catalyst. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) are critical to prevent oxidation. Reaction optimization includes temperature control (0–25°C), stoichiometric ratios (1.2–1.5 equivalents of alkylating agents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of Cbz-2,4-Dimethyl-L-Phenylalanine?
Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for confirming substituent positions (e.g., dimethyl groups at 2,4-positions) and Cbz protection. Mass spectrometry (ESI-TOF or MALDI-TOF) verifies molecular weight (expected ~329.42 g/mol). High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) assesses purity (>95% recommended for peptide synthesis). Chiral HPLC or polarimetry ensures retention of L-configuration .
Advanced Research Questions
Q. How do steric effects from the 2,4-dimethyl substitution influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
The dimethyl groups increase steric hindrance, potentially slowing coupling reactions. To mitigate this, use activating agents like HATU or PyBOP with 2–4 equivalents of the amino acid. Extended reaction times (2–4 hours) and double couplings are recommended. Comparative studies with non-methylated analogs (e.g., Cbz-L-phenylalanine) show a 15–30% reduction in coupling efficiency, necessitating optimized protocols .
Q. What strategies prevent racemization during the incorporation of Cbz-2,4-Dimethyl-L-Phenylalanine into peptide chains?
Racemization is minimized by using low-basicity coupling agents (e.g., HOBt/DIC) and maintaining reaction temperatures below 0°C. Pre-activation of the carboxyl group (via pentafluorophenyl esters) and reduced microwave-assisted heating during SPPS also preserve stereochemistry. Post-synthesis analysis via Marfey’s reagent confirms enantiomeric purity .
Q. How does the 2,4-dimethyl modification affect enzymatic stability in peptide-based drug candidates?
The dimethyl groups enhance hydrophobicity and steric shielding, reducing proteolytic degradation. For example, peptides containing this analog show 2–3-fold increased half-lives in serum compared to non-methylated versions. However, bulky substituents may hinder interactions with target receptors, requiring structural modeling (e.g., molecular docking) to balance stability and activity .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported enzymatic stability of Cbz-protected amino acids with bulky substituents?
Contradictions often arise from variations in assay conditions (e.g., enzyme concentration, pH). Standardize protocols using recombinantly expressed enzymes (e.g., chymotrypsin) and control substrates (e.g., Cbz-L-phenylalanine). Kinetic studies (Km, Vmax) and molecular dynamics simulations (e.g., GROMACS) can clarify steric/electronic effects. Cross-validate findings with fluorinated analogs (e.g., Cbz-2,5-difluoro-L-phenylalanine), which exhibit similar stability trends .
Methodological Recommendations
- Synthetic Optimization : Use anhydrous DCM with 2,6-lutidine as a base for dimethylation to suppress side reactions .
- Analytical Workflow : Combine NMR (for regiochemistry), chiral HPLC (for stereochemical integrity), and LC-MS (for purity) .
- Peptide Design : Employ molecular dynamics simulations to predict how dimethyl substitutions alter peptide conformation and receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
